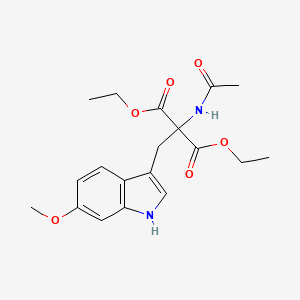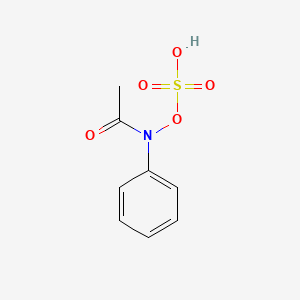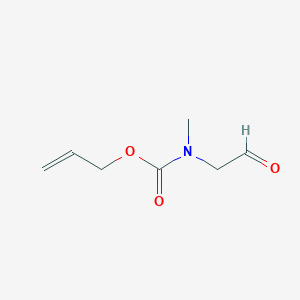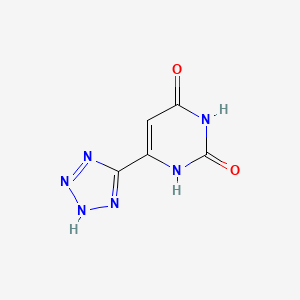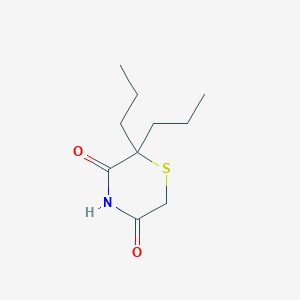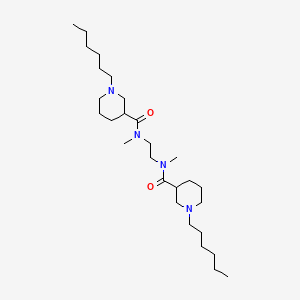![molecular formula C16H15ClO B14368357 2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol CAS No. 93900-53-9](/img/structure/B14368357.png)
2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorophenyl group attached to a prop-2-enyl chain, which is further connected to a methylphenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base to form 3-chlorophenylpropan-2-one. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 4-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and purification techniques such as distillation and recrystallization are crucial in the industrial production process.
化学反应分析
Types of Reactions
2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters.
科学研究应用
2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorophenyl group may interact with hydrophobic regions of proteins or cell membranes, affecting their activity.
相似化合物的比较
2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol can be compared with other similar compounds, such as:
2-[1-(4-Chlorophenyl)prop-2-enyl]-4-methylphenol: Similar structure but with the chlorine atom in a different position.
2-[1-(3-Bromophenyl)prop-2-enyl]-4-methylphenol: Bromine atom instead of chlorine.
2-[1-(3-Chlorophenyl)prop-2-enyl]-4-ethylphenol: Ethyl group instead of methyl.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures.
属性
CAS 编号 |
93900-53-9 |
|---|---|
分子式 |
C16H15ClO |
分子量 |
258.74 g/mol |
IUPAC 名称 |
2-[1-(3-chlorophenyl)prop-2-enyl]-4-methylphenol |
InChI |
InChI=1S/C16H15ClO/c1-3-14(12-5-4-6-13(17)10-12)15-9-11(2)7-8-16(15)18/h3-10,14,18H,1H2,2H3 |
InChI 键 |
ZIAVXJLPZPQKGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(C=C)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)
